molecular formula C13H14Cl2N2O4 B2645490 Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate CAS No. 318247-31-3

Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate

Cat. No.: B2645490
CAS No.: 318247-31-3
M. Wt: 333.17
InChI Key: APXIFYRYSQKXML-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate typically involves the reaction of 3,4-dichloroaniline with a suitable carbonyl compound, followed by cyclization and esterification steps. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-[(3,4-dichlorophenyl)carbamoyl]-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O4/c1-21-12(19)11-5-8(18)6-17(11)13(20)16-7-2-3-9(14)10(15)4-7/h2-4,8,11,18H,5-6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXIFYRYSQKXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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